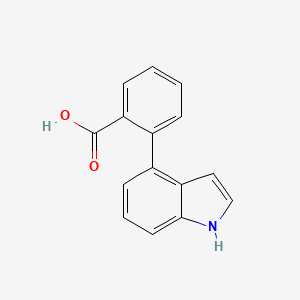

2-(1H-indol-4-yl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-(1H-indol-4-yl)benzoic acid |

InChI |

InChI=1S/C15H11NO2/c17-15(18)13-5-2-1-4-11(13)10-6-3-7-14-12(10)8-9-16-14/h1-9,16H,(H,17,18) |

InChI Key |

GNCPLMLTVIKZBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CNC3=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 1h Indol 4 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 2-(1H-indol-4-yl)benzoic Acid

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, readily available starting materials. For this compound, two primary strategic disconnections can be envisioned.

The most prominent disconnection is the carbon-carbon single bond connecting the indole (B1671886) and benzene (B151609) rings (Disconnection A). This biaryl linkage suggests a cross-coupling reaction as the key bond-forming step. This approach leads to two potential synthons: a 4-substituted indole derivative and a 2-substituted benzoic acid derivative. These synthons correspond to practical starting materials such as a protected 4-bromoindole and a 2-boronylbenzoic acid ester (or vice versa).

A second, more fundamental approach involves the disconnection of the indole ring itself (Disconnection B). This strategy would build the indole ring onto a pre-existing benzene ring that already bears the benzoic acid substituent. Methods such as the Fischer, Madelung, or Bischler-Möhlau indole syntheses could be adapted for this purpose, starting from a suitably functionalized aniline precursor. For instance, a Fischer indole synthesis would involve the reaction of (2-carboxyphenyl)hydrazine with a protected acetaldehyde equivalent.

Established Synthetic Routes for this compound

The construction of the this compound framework can be achieved through various synthetic protocols, ranging from traditional multi-step sequences to modern catalytic methods.

A common and reliable method to synthesize this compound involves a multi-step sequence centered around a palladium-catalyzed cross-coupling reaction. A representative protocol is outlined below:

Protection of Indole: The synthesis typically begins with the protection of the nitrogen atom of a 4-substituted indole, such as 4-bromoindole. This is crucial to prevent side reactions during subsequent steps. Common protecting groups include tosyl (Ts) or benzenesulfonyl (Bs).

Cross-Coupling Reaction: The protected 4-bromoindole is then coupled with a suitable benzoic acid partner, such as 2-(methoxycarbonyl)phenylboronic acid, via a Suzuki-Miyaura cross-coupling reaction. This step forms the key C-C bond between the two aromatic rings.

Deprotection and Hydrolysis: The final steps involve the removal of the protecting group from the indole nitrogen and the hydrolysis of the methyl ester on the benzoic acid moiety to yield the final carboxylic acid product.

The following table summarizes a typical reaction sequence.

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | 4-Bromoindole | Tosyl chloride, Sodium hydride | 1-(Tosyl)-4-bromoindole | N-H Protection |

| 2 | 1-(Tosyl)-4-bromoindole | 2-(Methoxycarbonyl)phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Methyl 2-(1-tosyl-1H-indol-4-yl)benzoate | Biaryl C-C bond formation |

| 3 | Methyl 2-(1-tosyl-1H-indol-4-yl)benzoate | NaOH, H₂O/MeOH | This compound | Deprotection and Hydrolysis |

Transition metal catalysis is central to the efficient synthesis of this compound. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly powerful for forming the aryl-aryl bond. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., protected 4-bromoindole) to form a Pd(II) intermediate.

Transmetalation: The organoboron compound (e.g., 2-(methoxycarbonyl)phenylboronic acid) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Other transition metal-catalyzed reactions, such as Stille coupling (using organotin reagents) or direct C-H activation, also represent viable, albeit less common, strategies for synthesizing this class of compounds. mdpi.com

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Use of Safer Solvents: Replacing hazardous organic solvents (e.g., DMF, benzene) with greener alternatives like water, ethanol, or supercritical CO₂ where possible. Aqueous conditions have been successfully employed for some Suzuki couplings.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts can enable lower reaction temperatures. wjpmr.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents as they are used in small amounts and can be recycled and reused. rsc.org

Functionalization and Derivatization Strategies for this compound

Once synthesized, this compound can be further modified to create a library of related compounds. The indole moiety is particularly amenable to a variety of chemical transformations.

The indole ring system has a rich and well-established chemistry, allowing for selective functionalization at several positions.

N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or sulfonylated. Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) introduces an alkyl group, while reaction with acid chlorides or anhydrides yields N-acyl indoles. This modification can significantly alter the compound's steric and electronic properties. nih.gov

C3-Electrophilic Substitution: The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic attack. Common electrophilic substitution reactions include the Vilsmeier-Haack formylation (to introduce an aldehyde group), Mannich reaction (to introduce an aminomethyl group), and Friedel-Crafts acylation. These reactions provide a handle for further synthetic transformations.

C-H Functionalization: Modern synthetic methods allow for the direct C-H functionalization at various positions of the indole ring, often guided by a directing group. nih.govresearchgate.net This enables the introduction of aryl, alkyl, or other functional groups in a highly regioselective manner, bypassing the need for pre-functionalized starting materials.

The table below illustrates potential derivatization reactions on the indole moiety of this compound (assuming the carboxylic acid is protected as an ester).

| Position | Reaction Type | Reagent(s) | Potential Product Functional Group |

| N1 | Alkylation | Methyl iodide, K₂CO₃ | N-Methyl |

| N1 | Acylation | Acetyl chloride, Pyridine | N-Acetyl |

| C3 | Formylation | POCl₃, DMF (Vilsmeier-Haack) | C3-Aldehyde (-CHO) |

| C3 | Mannich Reaction | Formaldehyde, Dimethylamine | C3-Aminomethyl (-CH₂NMe₂) |

| C3 | Halogenation | N-Bromosuccinimide (NBS) | C3-Bromo |

Modifications on the Benzoic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. Standard transformations of the benzoic acid moiety include esterification and amidation.

Amidation: The synthesis of amides from this compound can be accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, or carbodiimides (e.g., DCC, EDC) and other peptide coupling reagents (e.g., HOBt, HATU). These methods facilitate the formation of the amide bond under relatively mild conditions, which is crucial to avoid side reactions on the electron-rich indole ring.

A recent study on the synthesis of various pyrazole-derived anilines included the formation of a benzoic acid derivative which was subsequently used in reductive amination reactions to afford the target compounds in good yields. nih.gov While not directly involving this compound, this highlights the general utility of benzoic acid moieties in building complex molecular architectures.

Below is a representative table of potential modifications to the benzoic acid moiety, based on common organic transformations.

| Transformation | Reagents and Conditions | Product Functional Group |

| Esterification | R'OH, H+ (catalytic) | Ester (-COOR') |

| Amidation | 1. SOCl2 or (COCl)22. R'R''NH | Amide (-CONR'R'') |

| Reduction | LiAlH4 then H3O+ | Primary Alcohol (-CH2OH) |

| Acyl Halide Formation | SOCl2 or (COCl)2 | Acyl Halide (-COCl) |

Regioselective Synthetic Challenges

The synthesis of this compound presents significant regioselective challenges. The desired connectivity requires the formation of a C-C bond between the C4 position of the indole ring and the C2 position of the benzoic acid ring. Achieving this specific substitution pattern requires careful selection of synthetic strategy to control the regioselectivity of the key bond-forming reactions.

One of the primary challenges lies in the inherent reactivity of the indole nucleus. The C3 position is the most nucleophilic and typically the most reactive site for electrophilic substitution. Therefore, direct functionalization of an indole at the C4 position often requires the C3 position to be blocked or the use of directing groups. A ruthenium-catalyzed C-H activation strategy employing an aldehyde as a directing group has been shown to achieve highly regioselective functionalization of indole at the C4 position. nih.govsemanticscholar.orgresearchgate.net This approach could potentially be adapted for the synthesis of the target molecule.

Another significant challenge is controlling the regioselectivity of the biaryl coupling reaction. Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between two aromatic rings. To synthesize this compound via this method, one would need to couple a 4-substituted indole (e.g., 4-bromo-1H-indole or indole-4-boronic acid) with a 2-substituted benzoic acid derivative (e.g., 2-bromobenzoic acid or 2-carboxyphenylboronic acid). The success of this approach hinges on the selective coupling at the desired positions, avoiding side reactions at other positions on either ring. The synthesis of sterically hindered biaryls, which this compound can be considered, often requires specialized catalysts and conditions to achieve good yields. nih.govsemanticscholar.orgnih.gov

The following table summarizes some of the key regioselective challenges and potential synthetic strategies.

| Challenge | Potential Strategy | Key Considerations |

| Selective C4 functionalization of the indole ring | Use of a directing group at N1 or C3. Metal-catalyzed C-H activation. | Efficiency of directing group installation and removal. Catalyst compatibility with other functional groups. |

| Controlling regioselectivity in biaryl coupling | Precise placement of leaving groups and/or boronic acids. Use of specialized ligands for the palladium catalyst. | Availability of suitably substituted starting materials. Steric hindrance around the coupling sites. |

| Avoiding side reactions on the indole nucleus | Use of mild reaction conditions. Protection of the indole nitrogen. | The electron-rich nature of the indole ring makes it susceptible to oxidation and polymerization under harsh conditions. |

Reaction Mechanisms and Kinetic Studies Relevant to this compound Formation

Elucidation of Reaction Pathways

The formation of this compound would likely proceed through one of two general pathways: formation of the indole ring on a pre-functionalized benzene derivative, or coupling of a pre-formed indole with a benzoic acid derivative.

Pathway A: Indole Ring Formation

One potential route is the Fischer indole synthesis . This would involve the reaction of a (2-carboxyphenyl)hydrazine with a suitable ketone or aldehyde that can ultimately be converted to the desired indole structure. The mechanism of the Fischer indole synthesis is complex and involves a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement of an enamine intermediate. Computational studies have been used to investigate the origins of regioselectivity in the Fischer indole synthesis of complex molecules. nih.gov

Another relevant pathway for indole formation is the Larock indole synthesis , which is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. nih.govresearchgate.netnih.gov The mechanism involves oxidative addition of the iodoaniline to Pd(0), alkyne insertion, and subsequent intramolecular cyclization.

Pathway B: Biaryl Coupling

The most direct route would likely involve a Suzuki-Miyaura cross-coupling reaction . The catalytic cycle for this reaction is well-understood and involves three main steps:

Oxidative Addition: The aryl halide (e.g., 4-bromo-1H-indole or 2-bromobenzoic acid) adds to a Pd(0) complex to form a Pd(II) species.

Transmetalation: The organoboron compound (e.g., indole-4-boronic acid or 2-carboxyphenylboronic acid) transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Transition State Analysis in this compound Synthesis

Detailed transition state analysis for the specific synthesis of this compound has not been reported. However, computational studies on related systems provide insights into the key transition states that would be involved.

For the Fischer indole synthesis , computational studies have shown that the semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement is often the rate-determining step, and the stability of the transition state for this step can determine the regiochemical outcome of the reaction. nih.gov

In the context of palladium-catalyzed biaryl coupling , density functional theory (DFT) calculations have been used to study the transition states of the oxidative addition, transmetalation, and reductive elimination steps. For sterically hindered couplings, the reductive elimination step is often found to have a high activation barrier. The nature of the ligands on the palladium catalyst plays a crucial role in stabilizing the transition states and facilitating the reaction. Computational studies have been employed to understand the role of catalyst structure in overcoming the challenges of synthesizing sterically hindered biaryls.

The following table outlines the key mechanistic steps and the factors influencing their transition states for the plausible synthetic routes.

| Synthetic Route | Key Mechanistic Step | Factors Influencing Transition State |

| Fischer Indole Synthesis | semanticscholar.orgsemanticscholar.org-Sigmatropic Rearrangement | Steric and electronic effects of substituents on the enamine intermediate. |

| Larock Indole Synthesis | Oxidative Addition, Migratory Insertion | Nature of the palladium catalyst and ligands, electronic properties of the aniline and alkyne. |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Nature of the palladium catalyst and ligands, steric hindrance of the coupling partners, nature of the base. |

Derivatives, Analogs, and Structural Modifications of 2 1h Indol 4 Yl Benzoic Acid

Design Principles for 2-(1H-indol-4-yl)benzoic Acid Analogs

The rational design of analogs focuses on modifying the parent structure to enhance desired characteristics while minimizing unwanted effects. Key strategies include bioisosteric replacements to alter physicochemical properties and conformational adjustments to improve binding affinity and selectivity.

Bioisosterism involves substituting an atom or a group of atoms with another that possesses similar physical and chemical properties, leading to comparable biological activity. This technique is widely used to modulate properties such as potency, selectivity, and metabolic stability.

For the this compound scaffold, bioisosteric replacements can be considered for both the carboxylic acid moiety and the indole (B1671886) ring.

Carboxylic Acid Bioisosteres: The carboxylic acid group is a critical functional group, often involved in hydrogen bonding interactions with biological targets. However, it can also lead to poor pharmacokinetic properties. Common bioisosteric replacements for a carboxylic acid include:

Tetrazole: This acidic heterocycle is a well-established non-classical bioisostere of the carboxylic acid group.

Hydroxamic Acid: Another acidic functional group used as a carboxylic acid mimic.

Acylsulfonamides: These moieties can also replicate the acidic and hydrogen-bonding characteristics of carboxylic acids.

Indole Ring Bioisosteres: The indole nucleus can be replaced by other bicyclic aromatic heterocycles to explore different electronic distributions and hydrogen bonding patterns. Potential bioisosteres for the indole ring include:

Indazole: Tautomeric forms of indazole (1H and 2H) can mimic the indole structure. researchgate.net

Benzothiazole: This ring system can serve as a valid scaffold-hopping option from indole derivatives. mdpi.com

Benzimidazole (B57391): Another heterocyclic system that can be used as a replacement for the indole core.

The selection of a specific bioisostere depends on the desired modulation of acidity, lipophilicity, metabolic stability, and target-specific interactions.

The this compound molecule possesses a degree of rotational freedom around the single bond connecting the indole and benzoic acid rings. This flexibility allows the molecule to adopt various conformations, only one of which may be optimal for binding to a biological target.

Conformational Restriction: Introducing structural constraints can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. nih.gov Strategies to achieve this include:

Bridging: Creating a new ring by linking the indole and benzoic acid moieties with an atomic bridge (e.g., -CH2-, -O-, -S-).

Steric Hindrance: Introducing bulky substituents at positions ortho to the inter-ring bond can hinder free rotation.

Increased Flexibility: In some cases, increasing the flexibility of the molecule can be advantageous, allowing it to adapt to different binding pockets. This is typically achieved by inserting a flexible linker, such as an alkyl chain, between the two ring systems. nih.gov

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of novel derivatives allows for a systematic exploration of the SAR. Modifications are typically focused on the substitution patterns of the indole and benzoic acid rings, as well as the introduction of linkers.

The indole ring offers several positions for substitution, with the reactivity of each position being well-documented. The most reactive position on the indole ring for electrophilic aromatic substitution is C3. wikipedia.org However, substitutions can also be directed to other positions on both the pyrrole (B145914) and benzene (B151609) portions of the indole scaffold.

N1-Substitution: The indole nitrogen can be alkylated or acylated to introduce a variety of substituents.

C2 and C3-Substitution: While C3 is the most nucleophilic position, substitution at C2 can also be achieved, often using methods like the Fischer indole synthesis with appropriately substituted precursors. wikipedia.org

Benzene Ring Substitution (C4, C5, C6, C7): Electrophilic substitution on the carbocyclic ring generally occurs after the more reactive positions (N1, C2, C3) are blocked or under strongly acidic conditions, where C5 is often the preferred site of attack. wikipedia.org Studies on other indole derivatives have shown that the position of substituents, such as fluorine or methoxy (B1213986) groups, can significantly influence biological activity, with some studies indicating that substitution at position 4 is least favorable, while position 7 is most favorable for certain activities. researchgate.net

Table 1: Potential Substitution Patterns on the Indole Ring

| Position | Type of Substituent | Potential Influence | Synthetic Approach |

|---|---|---|---|

| N1 | Alkyl, Acyl, Aryl | Modifies H-bond donor capacity, alters lipophilicity. | Deprotonation followed by reaction with an electrophile. |

| C2 | Methyl, Halogen | Steric influence, modulates electronics. | Fischer indole synthesis with modified precursors. |

| C3 | Various Electrophiles | Primary site for electrophilic attack, significant impact on activity. wikipedia.org | Vilsmeier-Haack, Mannich, Friedel-Crafts reactions. wikipedia.org |

| C5 | Nitro, Halogen, Methoxy | Modulates electronic properties of the benzene ring portion. | Electrophilic aromatic substitution under specific conditions. wikipedia.org |

| C7 | Halogen, Methoxy | Can influence conformation through steric interactions. researchgate.net | Directed ortho-metalation or substitution on a pre-functionalized starting material. |

Substituents on the benzoic acid ring can significantly alter the acidity of the carboxyl group and the electron density of the aromatic ring. The carboxylic acid group is an electron-withdrawing and meta-directing group for electrophilic aromatic substitution. wikipedia.org

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halogens (-F, -Cl, -Br) increase the acidity of the carboxylic acid (lower pKa) by stabilizing the resulting carboxylate anion through an inductive effect. openstax.orglibretexts.org These groups deactivate the ring towards electrophilic attack. libretexts.org

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) or methyl (-CH3) decrease the acidity of the carboxylic acid (higher pKa) by destabilizing the carboxylate anion. openstax.orglibretexts.org These groups activate the ring towards electrophilic attack.

The position of the substituent relative to the carboxyl group is also crucial. The inductive effect is distance-dependent, weakening as the substituent moves further from the carboxyl group. openstax.org

Table 2: Influence of Substituents on Benzoic Acid Properties

| Position | Substituent Example | Classification | Effect on Acidity (pKa) | Effect on Ring Reactivity |

|---|---|---|---|---|

| para (4-position) | -NO2 | Strong EWG | Decreases (more acidic) openstax.org | Deactivating libretexts.org |

| para (4-position) | -OCH3 | EDG | Increases (less acidic) openstax.org | Activating |

| meta (3-position) | -Cl | EWG | Decreases (more acidic) | Deactivating libretexts.org |

| ortho (6-position) | -CH3 | EDG | Increases (less acidic) | Activating |

Types of Linkers:

Flexible Linkers: Simple alkyl chains (e.g., -CH2-, -CH2CH2-) can be introduced to increase conformational freedom.

Rigid Linkers: Unsaturated groups like alkynes or alkenes can provide more rigidity.

Functional Linkers: Linkers containing heteroatoms, such as ethers (-O-), amides (-CONH-), or sulfonamides (-SO2NH-), can introduce hydrogen bonding capabilities and alter polarity. nih.gov

The synthesis of such analogs would involve multi-step procedures, often utilizing cross-coupling reactions (e.g., Suzuki, Stille) between a functionalized indole and a functionalized benzene derivative, where one of the partners already contains the desired linker. Characterization of these novel compounds would rely on standard analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis, to confirm their structure and purity. researchgate.net

Scaffold Hopping and Hybridization Strategies Incorporating this compound Substructures

In the field of medicinal chemistry, the core structure of a biologically active molecule, known as the scaffold, is often systematically modified to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. Scaffold hopping and molecular hybridization are two key strategies employed to achieve these goals. While specific research on scaffold hopping and hybridization originating directly from this compound is not extensively documented, the principles can be effectively illustrated by examining studies on closely related analogs that contain either the indole or the benzoic acid substructure. These examples provide a clear framework for how the this compound scaffold could be similarly modified to generate novel therapeutic candidates.

Scaffold Hopping

Scaffold hopping involves the replacement of a central core structure of a molecule with a chemically different but functionally equivalent scaffold. This technique aims to discover new chemical entities that retain the biological activity of the parent molecule but possess improved properties or a more favorable intellectual property position. A notable example of this strategy can be seen in the development of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, which are implicated in cancer. nih.gov

Researchers initiated their investigation with an indole-2-carboxylic acid scaffold, a close structural relative of the this compound substructure. To explore new chemical space and potentially improve the dual-inhibitory profile, they employed a scaffold hopping approach by replacing the indole core with an indazole framework. nih.gov This bioisosteric replacement preserves the crucial spatial relationship between the carboxylic acid group and an adjacent binding moiety, which is essential for interacting with the target proteins. nih.gov

The resulting indazole-3-carboxylic acid derivatives demonstrated a significant improvement in their dual inhibitory activity against both MCL-1 and BCL-2, while showing minimal inhibition of BCL-xL, an off-target protein associated with toxicity. nih.gov Further modifications, such as converting the carboxylic acid to an acylsulfonamide, led to even more potent dual inhibitors. nih.gov This successful application of scaffold hopping from an indole- to an indazole-based carboxylic acid highlights a promising avenue for the structural modification of this compound to develop novel therapeutic agents.

| Compound | Core Scaffold | MCL-1 Inhibition (Ki, μM) | BCL-2 Inhibition (Ki, μM) | BCL-xL Inhibition (Ki, μM) |

|---|---|---|---|---|

| Indole-2-carboxylic acid lead | Indole | 0.145 | 1.1 | >4.4 |

| Indazole-3-carboxylic acid derivative | Indazole | 0.120 | 0.280 | >40 |

| Indazole-3-acylsulfonamide derivative | Indazole | 0.038 | 0.046 | >40 |

Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single hybrid molecule. The goal is to create a new compound with a dual or synergistic mode of action, potentially leading to enhanced efficacy, reduced side effects, or the ability to overcome drug resistance. nih.gov The substructures of this compound, namely the indole ring and the benzoic acid moiety, are both common pharmacophores that have been incorporated into various hybrid molecules.

An example of this approach is the synthesis of indole-isatin based triazole hybrids as potential anticancer agents. nih.gov In this strategy, the indole pharmacophore is linked to an isatin (B1672199) moiety through a triazole linker. Isatin itself is a privileged scaffold in medicinal chemistry with a wide range of biological activities. The resulting hybrid molecules were evaluated for their cytotoxic activity against human cancer cell lines. nih.gov

Another illustration of hybridization involves linking derivatives of benzoic acid to amoxicillin (B794) to create new antibacterial agents. nih.gov This approach aims to overcome the growing problem of bacterial resistance to existing antibiotics. In a study, a series of hybrid molecules were synthesized by connecting amoxicillin to various substituted benzoic acids. These hybrids were then tested for their activity against both drug-sensitive and drug-resistant bacteria. The results showed that some of the hybrid molecules exhibited improved activity against certain bacterial strains compared to amoxicillin alone. nih.gov For instance, the hybrid of amoxicillin and p-nitrobenzoic acid showed better activity against methicillin-resistant Staphylococcus aureus (MRSA) than the parent drug. nih.gov

These examples demonstrate the potential of using the indole and benzoic acid substructures of this compound as building blocks for the creation of novel hybrid molecules with diverse therapeutic applications.

| Compound | Pharmacophores | Target | Biological Activity |

|---|---|---|---|

| Indole-isatin-triazole hybrid | Indole, Isatin, Triazole | Cancer Cells | Cytotoxic activity against MCF-7 and MDA-MB-231 cell lines |

| Amoxicillin-p-nitrobenzoic acid hybrid | Amoxicillin, Benzoic Acid | Bacteria | Improved activity against MRSA (MIC = 64 μg/ml) compared to amoxicillin (MIC = 128 μg/ml) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Substituent Effects on Biological Activity

Systematic modifications of the 2-(1H-indol-4-yl)benzoic acid scaffold have provided valuable insights into its SAR. Studies have primarily focused on the impact of substituents on both the indole (B1671886) and benzoic acid rings, often in the context of developing inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP).

Research on indolyl carboxylic acid amides as dopamine (B1211576) D3 receptor ligands has shown that substitutions on the indole ring can significantly influence binding affinity and selectivity. For instance, in a series of these compounds, the nature of the substituent at the 5-position of the indole ring led to different trends in D3 versus D2 receptor binding affinities. nih.gov This highlights the nuanced role of indole substitution in directing receptor interactions.

In the context of anticancer agents, the introduction of various moieties to the 1,2,4-triazole (B32235) scaffold linked to a benzoic acid has been shown to be beneficial for cytotoxic effects. Specifically, the incorporation of isothiocyanate and nitrobenzylidene groups has been found to enhance the anticancer properties of these hybrids. nih.gov

Furthermore, studies on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors have demonstrated that the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety can maintain potent inhibitory activity while significantly increasing antiproliferative effects. nih.gov

The following interactive table summarizes the structure-activity relationships for a series of 1,2,4-triazolo-linked bis-indolyl conjugates, which share some structural similarities with the core topic, highlighting the impact of different substituents on cytotoxic activity against the HT-29 human cancer cell line. mdpi.com

| Compound | N-Substitution on 1,2,4-triazole | IC50 (µM) against HT-29 |

| 15o | Aliphatic | 2.04 |

| 15r | Aliphatic | 0.85 |

| 5-FU (standard) | - | 5.31 |

Note: This data is for 1,2,4-triazolo-linked bis-indolyl conjugates and is presented to illustrate the principles of SAR in related heterocyclic systems.

These examples underscore the importance of systematic exploration of substituent effects to fine-tune the biological activity of compounds based on the this compound scaffold.

Conformational Analysis and its Impact on Ligand-Target Interactions

Biaryl systems, such as the one present in this compound, are known to have rotational barriers that influence their conformational preferences. nih.govcedia.edu.ecresearchgate.netnih.gov The interplay of steric and electronic effects governs the energetically favored conformations. For instance, bulky substituents at the positions ortho to the biaryl linkage can create steric hindrance, favoring a non-planar conformation. plos.org

Computational studies on biaryl and aryl carbonyl fragments have provided a framework for understanding these conformational preferences. The conformational energy profile, which plots energy as a function of the dihedral angle, can be interpreted by considering resonance stabilization, steric effects, and electrostatic interactions. plos.org Resonance effects tend to favor planar conformations, while steric repulsion between ortho substituents disfavors planarity. plos.org

In the case of 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1, crystallographic studies have revealed that the binding mode and the occupancy of hydrophobic pockets are dependent on the nature and size of the substituents on the aromatic scaffold. nih.gov This highlights how conformational adjustments in response to substituent changes can directly influence ligand-target interactions.

Pharmacophore Modeling for this compound Scaffolds

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For scaffolds like this compound, pharmacophore models can guide the design of new derivatives with improved potency and selectivity.

Pharmacophore models are typically generated based on the structures of known active ligands or the structure of the biological target in complex with a ligand. cedia.edu.ecdergipark.org.tr These models consist of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups.

For inhibitors of PARP-1, a target for which this compound is a relevant scaffold, structure-based pharmacophore models have been developed. One such model, generated from the crystal structures of the PARP-1 catalytic domain, included a hydrogen bond donor, a hydrogen bond acceptor, an aromatic feature, and a hydrophobic feature. nih.gov Another study on PARP-1 inhibitors identified an optimal pharmacophore model with two hydrogen-bonding acceptors and two aromatic hydrophobic cores. researchgate.net These models provide a blueprint for the key interactions required for PARP-1 inhibition.

Ligand-based pharmacophore modeling has also been successfully applied to indole-based compounds. For instance, a pharmacophore model for indeno[1,2-b]indoles as protein kinase CK2 inhibitors was developed by aligning the most active compounds. mdpi.com This model, comprising nine chemical features, was then used to screen databases for new potential inhibitors. mdpi.com

The development of pharmacophore models for this compound scaffolds allows for virtual screening of compound libraries to identify novel hits and provides a rational basis for the design of new analogs with enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

For derivatives of this compound, QSAR models can predict the biological activity of newly designed compounds, thereby prioritizing synthetic efforts. These models are built using a set of known molecules with their experimentally determined activities and a variety of molecular descriptors that quantify different aspects of their chemical structure.

Several QSAR studies have been conducted on indole and benzoic acid derivatives, providing insights that can be extrapolated to the this compound scaffold. For example, a QSAR study on indole derivatives as inhibitors of histone lysine (B10760008) methyl transferase identified a model with good predictive power based on two descriptors. eurjchem.com Another study on isatin (B1672199) and indole derivatives as SARS 3CLpro inhibitors also resulted in a reliable QSAR model. nih.gov

For benzoic acid derivatives, QSAR studies have been employed to understand their antimicrobial activity. nih.gov In one study, the antibacterial and antifungal activities of 2-chlorobenzoic acid derivatives were found to be governed by topological parameters. nih.gov Another QSAR study on oxalyl aryl amino benzoic acid derivatives as antidiabetic agents also yielded a predictive model. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic requirements for activity. A 3D-QSAR study on 2-(oxalylamino) benzoic acid analogues as protein tyrosine phosphatase 1B inhibitors, based on docking-predicted conformations, yielded a statistically significant model. nih.gov

QSPR models, on the other hand, can predict important physicochemical properties like solubility, lipophilicity, and metabolic stability, which are crucial for the drug-likeness of a compound. While specific QSPR studies on this compound are not widely reported, the principles of QSPR can be applied to predict and optimize the properties of its derivatives.

The application of QSAR and QSPR modeling to the this compound scaffold is a valuable tool in the iterative process of drug design, enabling the prediction of activity and properties and guiding the synthesis of more effective and drug-like molecules.

Biological Activities and Mechanistic Investigations of 2 1h Indol 4 Yl Benzoic Acid and Its Derivatives Preclinical Focus

Anticancer Activity and Cellular Mechanisms

Derivatives of the 2-(1H-indol-4-yl)benzoic acid scaffold have demonstrated notable potential as anticancer agents in preclinical studies. Research has primarily focused on their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with cellular processes essential for tumor progression.

Inhibition of Cell Proliferation and Apoptosis Induction

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. While specific studies detailing the direct effects of this compound on cell proliferation and apoptosis are not extensively available in public literature, the broader class of indole (B1671886) and benzoic acid derivatives has been shown to be effective in this regard. For instance, a novel retinobenzoic acid derivative, TAC-101, was found to significantly inhibit the proliferation of human pancreatic cancer cell lines in a time- and concentration-dependent manner. nih.gov This inhibition of cell growth was linked to the induction of apoptosis. nih.gov Further studies on other indole-based compounds have shown that they can effectively induce apoptosis in various cancer cell lines, including lung and breast cancer.

Modulation of Apoptotic Pathways (e.g., Bcl-2/Mcl-1 inhibition)

A critical mechanism by which derivatives of this compound exhibit their anticancer effects is through the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are key regulators of the intrinsic apoptotic pathway and are often dysregulated in cancer cells to promote survival.

A study focused on the "Design, synthesis and biological evaluation of dual Bcl-2/Mcl-1 inhibitors bearing this compound scaffold" reported the development of a series of compounds optimized from a hit compound of this class. The research highlighted that most of these derivatives displayed potent binding affinities at submicromolar concentrations to both Bcl-2 and Myeloid cell leukemia 1 (Mcl-1), while showing no binding to Bcl-xL. One particularly potent derivative, compound 9o, exhibited a Ki value of 0.07 μM for Mcl-1 and 0.66 μM for Bcl-2, indicating its potential as a dual inhibitor.

Similarly, a 2,5-substituted benzoic acid scaffold was designed to have equipotent binding to Mcl-1 and Bfl-1, another anti-apoptotic Bcl-2 family protein. nih.gov Structure-based design led to a compound that binds to both Mcl-1 and Bfl-1 with Ki values of 100 nM and demonstrated on-target cellular activity in lymphoma cell lines. nih.gov This dual inhibition is considered a promising strategy to overcome resistance to single-agent therapies that target only one Bcl-2 family member. nih.gov

Table 1: Inhibitory Activity of a this compound Derivative Against Bcl-2 Family Proteins

| Compound | Target Protein | Ki (μM) |

| 9o | Mcl-1 | 0.07 |

| Bcl-2 | 0.66 |

Note: Data is for a derivative of this compound as reported in the literature.

Cell Cycle Arrest Mechanisms

The ability to halt the cell cycle is another important hallmark of anticancer compounds. While specific data on this compound is limited, related indole and benzoic acid derivatives have been shown to induce cell cycle arrest. For example, a novel retinobenzoic acid derivative, TAC-101, was found to strongly induce cell-cycle arrest at the G1 phase in human pancreatic cancer cells. nih.gov This arrest was associated with a reduction in the phosphorylation of the retinoblastoma-gene product (RB) and an increase in the levels of the cyclin-dependent kinase (CDK) inhibitors p21 and p27. nih.gov

Other studies on different indole derivatives have reported cell cycle arrest at the S and G2/M phases. nih.gov For instance, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives caused a significant increase in the percentage of HCT-116 colon cancer cells in the S and G2/M phases. nih.gov Similarly, a benz[f]indole-4,9-dione analog was shown to induce G2/M cell cycle arrest in human lung cancer cells. nih.gov These findings suggest that the indole scaffold is a versatile structure capable of inducing cell cycle arrest at different checkpoints, depending on the specific substitutions.

Enzyme Inhibition Profiles (e.g., HDAC8)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets in cancer therapy. Some benzoic acid derivatives have been investigated as HDAC inhibitors. nih.gov One study reported that a naturally occurring dihydroxybenzoic acid (DHBA) inhibited HDAC activity, leading to cancer cell growth inhibition. nih.gov

However, the specific inhibition of HDAC8 by this compound has not been well-documented. In fact, a study on indole-containing benzamide (B126) derivatives as HDAC1 inhibitors found that their lead compound was inactive against HDAC8, with an IC50 value greater than 10 μM. thieme-connect.com This suggests that while the broader class of indole derivatives may target HDACs, selectivity for specific isoforms like HDAC8 is highly dependent on the particular chemical structure.

Target Protein Identification and Validation

The identification of specific molecular targets is crucial for understanding the mechanism of action of a new drug candidate. For the this compound scaffold, the primary targets identified in preclinical studies are the anti-apoptotic proteins Bcl-2 and Mcl-1. The validation of these targets is supported by the potent binding affinities observed in biochemical assays and the subsequent induction of apoptosis in cancer cells that are dependent on these proteins for survival. nih.gov

Antimicrobial and Antifungal Activity

In addition to their anticancer properties, indole and benzoic acid derivatives have also been explored for their potential as antimicrobial and antifungal agents.

The antimicrobial and antifungal activity of this compound itself is not well-documented in publicly available research. However, studies on related structures provide insights into the potential of this chemical class. For example, various benzoic acid derivatives have demonstrated antifungal activity against phytopathogenic fungi.

In the context of human pathogens, 2-aminobenzoic acid derivatives have been shown to be effective against Candida albicans, a common cause of fungal infections. nih.gov One study reported minimum inhibitory concentrations (MIC) for two such derivatives to be 70 µg/mL against a clinical isolate of C. albicans. nih.gov

Similarly, various indole derivatives have shown promising antimicrobial activity. For instance, certain 2- and 1,2-substituted benzimidazole (B57391) derivatives, which contain an indole-like structure, have exhibited inhibitory activity against Staphylococcus and Candida species, with mean MIC values ranging from 87.5 to 200 µg/mL for Staphylococcus and 104.6 to 151.78 µg/mL for Candida. researchgate.net

Table 2: Representative Antimicrobial and Antifungal Activity of Related Benzoic Acid and Indole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) |

| 2-Aminobenzoic Acid Derivatives | Candida albicans | 70 |

| Benzimidazole Derivatives | Staphylococcus spp. | 87.5 - 200 |

| Candida spp. | 104.6 - 151.78 |

Note: This table presents data for derivatives of benzoic acid and compounds containing indole-like structures to illustrate the potential activity of the broader chemical class.

Bacterial Growth Inhibition Mechanisms

The antibacterial properties of benzoic acid derivatives have been a subject of significant research. While direct studies on this compound are limited, the broader class of benzoic acid derivatives demonstrates notable antibacterial activity. The mechanism of action is often attributed to the disruption of the bacterial cell membrane and the inhibition of essential enzymes.

The position of substituents on the benzoic acid ring plays a crucial role in its antibacterial efficacy. For instance, the presence of a hydroxyl group at the ortho position of benzoic acid has been shown to enhance its antibacterial effect against strains like E. coli O157. nih.gov The lipophilicity of the molecule is a key factor, as it influences the compound's ability to penetrate the bacterial cell wall.

Some pyrazole (B372694) derivatives of benzoic acid have been identified as potent antibacterial agents, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov These compounds are effective against both planktonic bacteria and those in biofilm contexts. nih.gov Their mode of action is believed to involve the inhibition of fatty acid biosynthesis (FAB) in bacteria. nih.gov

| Compound Class | Mechanism of Action | Example Findings | References |

| Benzoic Acid Derivatives | Weakens bacterial cell wall, enzyme inhibition | Attaching a hydroxyl group at the ortho position enhances activity against E. coli O157. | nih.gov |

| Pyrazole Derivatives of Benzoic Acid | Inhibition of fatty acid biosynthesis (FAB) | Potent bactericidal agents with MIC values as low as 0.5 μg/mL. | nih.gov |

Fungal Growth Inhibition Mechanisms

Benzoic acid and its derivatives are well-known for their antifungal properties and are commonly used as food preservatives. ijans.org Their mechanism of action against fungi involves interfering with cellular functions and respiration. ijans.org The effectiveness of these compounds can vary depending on the fungal species and the specific derivatives used.

Studies have shown that benzoic acid can inhibit the mycelial growth of various plant pathogenic fungi. ijans.org The inhibitory effect is dose-dependent, with higher concentrations leading to greater inhibition. For example, at a concentration of 1.2 mg/Petri dish, benzoic acid completely inhibited the growth of several fungal species, including Rhizotonia solani and Verticillium dahliae. ijans.org

The antifungal activity of benzoic acid derivatives is also linked to the inhibition of specific fungal enzymes. One such target is CYP53, a fungal-specific enzyme. nih.govresearchgate.net By targeting CYP53, these compounds can disrupt fungal metabolism and inhibit growth. nih.govresearchgate.net

Biofilm Formation Modulation

Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix. They are notoriously difficult to eradicate and contribute to persistent infections. Indole, a parent compound of this compound, is a signaling molecule that can influence biofilm formation in various bacteria. nih.gov

Derivatives of benzoic acid have also demonstrated the ability to modulate biofilm formation. For instance, the addition of methoxyl groups to benzoic acid has been shown to significantly reduce biofilm production by an average of 63%. nih.gov Some 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives have been shown to be effective in both inhibiting biofilm growth and eradicating preformed biofilms. nih.gov These compounds have shown greater efficacy against bacterial persisters within biofilms compared to some conventional antibiotics. mdpi.com

It is important to note that the effect of these compounds on biofilm formation can be complex. In some cases, sublethal concentrations of certain indole-based benzimidazole derivatives have been observed to stimulate biofilm formation in staphylococci, possibly as a stress response. mdpi.com

Molecular Targets in Pathogens (e.g., MurB)

The identification of specific molecular targets is crucial for understanding the mechanism of action of antimicrobial compounds. While the direct targets of this compound are not extensively documented, research on related structures provides insights into potential mechanisms.

One important target in bacterial cell wall synthesis is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). Inhibition of MurB disrupts the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell death. Various heterocyclic compounds have been investigated as MurB inhibitors. nih.gov For example, certain 5-substituted tetrazol-2-yl acetamides have been shown to inhibit MurB in the low micromolar range. nih.gov

The development of hybrid molecules, combining different pharmacophores, is a strategy to enhance antimicrobial activity and target specific enzymes like MurB. nih.gov While direct evidence for this compound as a MurB inhibitor is not available, its structural components suggest that it or its derivatives could potentially be explored for activity against this and other essential bacterial enzymes.

Anti-inflammatory and Immunomodulatory Effects

Modulation of Inflammatory Mediators

Benzoic acid and its derivatives, including salicylic (B10762653) acid, are known for their anti-inflammatory properties. nih.gov Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, mediators of inflammation. nih.gov

The anti-inflammatory effects of these compounds can also be mediated through the modulation of other inflammatory pathways. For example, a nitroalkene derivative of benzoic acid has been shown to inhibit NF-κB activation, a critical transcription factor in the inflammatory response. nih.gov This inhibition leads to a decrease in the production of pro-inflammatory cytokines. nih.gov

Indole derivatives have also demonstrated immunomodulatory effects. Certain N-acylhydrazone derivatives containing an indole moiety have been shown to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ. mdpi.com This effect appears to be dependent on the nitric oxide pathway. mdpi.com

Complement Pathway Inhibition by Related Scaffolds (e.g., Factor B inhibition)

The complement system is a crucial part of the innate immune system, and its dysregulation can lead to various inflammatory and autoimmune diseases. nih.govnih.gov The alternative pathway of the complement system acts as an amplification loop, and Factor B is a key serine protease in this pathway. nih.govnih.gov Therefore, inhibiting Factor B is an attractive therapeutic strategy for complement-mediated diseases. nih.govnih.gov

Small-molecule inhibitors of Factor B have been developed, and some of these incorporate an indole ring in their structure. nih.gov The indole ring can efficiently fill a binding pocket of the Factor B enzyme, with the indole NH forming a hydrogen bond with key residues. nih.gov The development of these inhibitors has shown therapeutic potential in preclinical models of diseases such as arthritis and membranous nephropathy. nih.gov

Interactions with Immune Cell Signaling Pathways

Preclinical data specifically detailing the interactions of this compound with immune cell signaling pathways are not extensively available in publicly accessible scientific literature. The immunomodulatory effects of this specific compound have not yet been characterized.

Antioxidant Activity and Radical Scavenging Mechanisms

While direct experimental studies on the antioxidant activity of this compound are limited, the chemical structure, which combines an indole nucleus and a benzoic acid moiety, suggests a potential for radical scavenging activity. The antioxidant capacity of indole and benzoic acid derivatives has been documented, and their mechanisms of action can provide a theoretical framework for the potential activity of this compound. semanticscholar.orgnih.gov The primary mechanisms by which phenolic and indole-containing compounds exert their antioxidant effects are through Hydrogen Atom Transfer (HAT), Sequential Electron Transfer Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET). uj.edu.pl

The Hydrogen Atom Transfer (HAT) mechanism is a key pathway for the deactivation of free radicals by antioxidant molecules. In this process, the antioxidant donates a hydrogen atom to a radical, thereby neutralizing it. The efficiency of this mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the N-H bond in the indole ring and the O-H bond in the carboxylic acid group. A lower BDE facilitates the hydrogen atom donation. For indole derivatives, the nitrogen atom in the indole ring can readily donate a hydrogen atom to a radical species. mdpi.comnih.gov The resulting radical is stabilized by resonance within the aromatic system.

In the Sequential Electron Transfer Proton Transfer (SETPT) mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. The feasibility of this mechanism is determined by the ionization potential of the antioxidant molecule. Compounds with lower ionization potentials are more likely to participate in this type of reaction. For indole derivatives like tryptophan, this mechanism has been a subject of investigation, with studies suggesting that under certain conditions, an electron-first transfer can occur. researchgate.netnih.gov

The Sequential Proton Loss Electron Transfer (SPLET) mechanism involves the initial deprotonation of the antioxidant molecule, forming an anion. This is followed by the transfer of an electron from the anion to the free radical. This pathway is particularly relevant in polar solvents and is influenced by the acidity (pKa) of the antioxidant. For benzoic acid derivatives, the carboxylic acid group can undergo deprotonation. The resulting carboxylate anion can then donate an electron to a radical species. The SPLET mechanism is a significant pathway for the antioxidant activity of many phenolic compounds. uj.edu.pl

Neurobiological Activity and Potential Targets

The indole scaffold is a prominent feature in a multitude of neuroactive compounds. Its structural resemblance to endogenous neurotransmitters, such as serotonin (B10506), has made it a valuable template for the design of ligands targeting various receptors in the central nervous system.

The 5-HT6 receptor is primarily expressed in brain regions associated with cognition, such as the cortex and hippocampus. researchgate.net Antagonism of this receptor has been shown in preclinical models to enhance cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects. researchgate.net Several indole-based 5-HT6 receptor antagonists have demonstrated efficacy in animal models of cognitive impairment, such as the novel object recognition test. mdpi.com

For instance, a series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives were developed as potent and selective 5-HT6 receptor antagonists. One of the lead compounds from this series demonstrated significant pro-cognitive and antidepressant-like properties in rat models. mdpi.com The general structure-activity relationship for many indole-based 5-HT6 antagonists indicates that the indole nitrogen often bears a sulfonyl group attached to another aromatic moiety, and a basic amine is typically present, often separated from the indole core by a linker.

Given that this compound possesses the core indole structure, it could serve as a foundational scaffold for the development of novel 5-HT6 receptor ligands. Further chemical modifications would be necessary to optimize its affinity and selectivity for this and other potential neurobiological targets.

| Compound/Derivative Class | Receptor Target | Preclinical Finding | Reference |

| N1-Azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives | 5-HT6 Receptor | Potent and selective antagonism; pro-cognitive and antidepressant-like effects in rats. | mdpi.com |

| General Indole Derivatives | 5-HT6 Receptor | Act as antagonists with positive effects on cognition in preclinical models. | researchgate.net |

| Difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives | 5-HT6 Receptor | High binding affinity (Ki = 0.52 nM for a lead compound) and reversal of scopolamine-induced memory deficits in rats. | |

| 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole based multi-target ligands | 5-HT6 Receptor and Cholinesterases | High affinity for 5-HT6R (Ki in the low nanomolar range) and inhibition of cholinesterases. | nih.gov |

Enzyme Modulation in Neurological Pathways (e.g., AChE inhibition for related compounds)

The structural framework of this compound, which combines an indole nucleus and a benzoic acid moiety, suggests a potential for interaction with various enzymatic targets within the central nervous system. While direct studies on this specific compound are limited, research into related indole and benzoic acid derivatives has revealed significant activity, particularly as inhibitors of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Its inhibition is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. researchgate.netnih.gov

Various benzoic acid derivatives have been investigated as AChE inhibitors. researchgate.net Kinetic studies have shown that these compounds can bind to allosteric sites on the enzyme, leading to non-competitive inhibition. researchgate.net This mode of inhibition is advantageous as it can effectively reduce acetylcholine hydrolysis even when substrate concentrations are high. researchgate.net Molecular docking studies suggest that these derivatives interact with the peripheral anionic site (PAS) and the anionic sub-site of AChE through hydrogen bonding and π-π stacking interactions. researchgate.net

In the pursuit of multi-target agents for Alzheimer's disease, novel series of tetrahydroisoquinolynyl-benzoic acid derivatives were designed and synthesized. nih.gov Several of these compounds demonstrated potent, multifunctional inhibition against both AChE and human carbonic anhydrases (hCAs), another target implicated in Alzheimer's pathology. nih.gov The findings highlight that modifications to the benzoic acid scaffold can yield compounds with significant inhibitory activity against enzymes relevant to neurodegeneration. nih.gov

Table 1: AChE Inhibitory Activity of Selected Benzoic Acid Derivatives

| Compound Series | Derivative Example | Target Enzyme | Inhibitory Value (KI) | Reference |

|---|---|---|---|---|

| Tetrahydroisoquinolynyl-benzoic acid | 6f (2,2-dimethyl-1,3-dioxan-4-one-substituted) | AChE | 13.62 ± 0.21 nM | nih.gov |

| Tetrahydroisoquinolynyl-benzoic acid | 6e (cyclohexanone-substituted) | AChE | 18.78 ± 0.09 nM | nih.gov |

| Tetrahydroisoquinolynyl-benzoic acid | 6c (1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione-substituted) | AChE | 33.00 ± 0.29 nM | nih.gov |

Neuroprotective Mechanisms of Related Indole-Containing Compounds

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, and numerous indole-containing compounds have been explored for their neuroprotective potential against a variety of insults implicated in neurodegenerative diseases. mdpi.com These compounds can exert their effects through multiple mechanisms, positioning them as promising multifunctional agents. nih.govnih.gov

One key neuroprotective mechanism is the mitigation of oxidative stress. Synthetic indole-phenolic hybrids have demonstrated strong antioxidant and cytoprotective effects in cellular models. nih.govnih.gov They effectively counter reactive oxygen species (ROS) generated by amyloid-beta (Aβ) peptides, resulting in increased cell viability and a reduction of ROS levels to basal states. nih.gov Another related mechanism is metal chelation. Certain indole-based compounds have shown an ability to sequester metal ions like copper, which are implicated in Aβ aggregation and oxidative damage. nih.govnih.gov

Furthermore, indole derivatives have been shown to interfere with the pathological aggregation of proteins, a hallmark of many neurodegenerative disorders. nih.govnih.gov Studies using thioflavin T fluorescence assays and circular dichroism have indicated that synthetic indole derivatives can effectively promote the self-disaggregation of Aβ fragments. nih.govnih.gov

Other neuroprotective pathways engaged by indole-containing compounds include:

Activation of the Nrf2-ARE pathway : Phytochemicals like indole-3-carbinol (B1674136) (I3C) and its metabolite diindolylmethane (DIM) can activate the Nrf2-kelch-like ECH-associated protein 1 (Keap1) complex, which upregulates the antioxidant defense mechanism. mdpi.com

Anti-inflammatory effects : In a preclinical model of cerebral ischemia-reperfusion injury, I3C was found to decrease pro-inflammatory gene transcripts (Il1b, Il6, Nfkb2) and reduce the expression of the p65 subunit of NF-κB, indicating a suppression of inflammatory pathways in brain tissue. mdpi.com

Modulation of protein kinases : An orally administered indole compound, GSK2606414, was shown to be a potent inhibitor of the PERK enzyme, safeguarding dopaminergic neurons and improving motor performance in a neurotoxin-induced model of Parkinson's disease. mdpi.com

In Vivo Pharmacological Investigations in Animal Models (excluding clinical data)

Preclinical animal models are indispensable for evaluating the therapeutic potential and mechanisms of new chemical entities before they can be considered for human trials. For compounds like this compound and its derivatives, in vivo studies in rodents (mice and rats) are crucial for establishing proof-of-concept for efficacy in various disease states and for understanding their pharmacokinetic and pharmacodynamic properties. nih.govminervaimaging.comirbm.com

Efficacy Studies in Preclinical Disease Models (e.g., LPS-induced complement activation model)

Given the established anti-inflammatory properties of many indole and benzoic acid derivatives, a relevant preclinical model for assessing efficacy is the lipopolysaccharide (LPS)-induced inflammation model in rats. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce a systemic inflammatory response characterized by the release of pro-inflammatory cytokines. nih.govgriffith.edu.au

In studies investigating related benzoic acid derivatives, administration of the test compound prior to an LPS challenge has been shown to significantly mitigate the inflammatory cascade. nih.gov For instance, a study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in an LPS-induced rat model demonstrated a significant reduction in the plasma concentrations of key pro-inflammatory cytokines. nih.govresearchgate.netukwms.ac.id This indicates that the compound can effectively suppress the inflammatory response in vivo. nih.gov The efficacy in such models suggests that structurally related compounds, potentially including this compound, could possess valuable anti-inflammatory properties.

Table 2: Efficacy of a Related Benzoic Acid Derivative in LPS-Induced Rat Model

| Compound | Model | Key Biomarkers Measured | Observed Effect | Reference |

|---|---|---|---|---|

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-Induced Inflammation in Rats | TNF-α, IL-1β | Significant reduction in plasma concentrations of both cytokines compared to vehicle control. | nih.gov |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-Induced Inflammation in Rats | Body Temperature | Maintained body temperature within normal limits, preventing septic shock-related hypothermia or hyperthermia. | nih.govresearchgate.net |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-Induced Inflammation in Rats | Lung Histopathology | Significant reduction of immune cell infiltrates and alveolar edema compared to LPS-treated group. | ukwms.ac.id |

Mechanistic Elucidation from Animal Studies

Animal studies provide critical insights into the potential mechanisms of action of a compound. By analyzing specific biomarkers and physiological responses in a whole-organism context, researchers can corroborate in vitro findings and uncover novel pathways.

In the LPS-induced inflammation model, the observed reduction of TNF-α and IL-1β by a benzoic acid derivative strongly suggests that its anti-inflammatory mechanism involves the inhibition of key signaling pathways, such as the NF-κβ pathway, which is a master regulator of inflammatory gene expression. nih.govresearchgate.net

Similarly, in vivo studies of neuroprotective indole compounds have helped to elucidate their mechanisms. For example, in a Parkinson's disease model, the neuroprotective effects of the PERK inhibitor GSK2606414 were directly linked to elevated dopamine (B1211576) levels and increased expression of synaptic proteins in the brain, providing a clear mechanistic link between target engagement and functional outcome. mdpi.com Another preclinical study showed that indole-3-carbinol reduced serum levels of the brain damage marker S100B and decreased myeloperoxidase (MPO) activity in brain tissue of rats with cerebral ischemia, confirming its anti-inflammatory and neuroprotective effects in vivo. mdpi.com These examples demonstrate how animal models are used to move beyond simple efficacy and understand how a compound exerts its therapeutic effect at a molecular level within a complex biological system.

Computational and Theoretical Chemistry Studies of 2 1h Indol 4 Yl Benzoic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in predicting the binding mode and affinity of a ligand, thereby providing a basis for understanding its potential biological activity. Studies on related indole (B1671886) and benzoic acid derivatives have successfully employed molecular docking to elucidate interactions with various protein targets. nih.govnih.govijpsjournal.comjocpr.comresearchgate.net

Docking simulations for 2-(1H-indol-4-yl)benzoic acid would aim to identify the most probable binding site on a target protein and characterize the specific molecular interactions that stabilize the complex. For analogous benzoic acid-based inhibitors targeting anti-apoptotic proteins, the carboxylic acid group of the benzoic acid moiety often acts as a crucial anchor. nih.gov It typically forms strong hydrogen bonds or salt bridges with positively charged residues like arginine within the binding pocket. nih.gov

The indole ring is expected to engage in various non-covalent interactions. These can include:

Hydrophobic Interactions: The nonpolar regions of the indole can interact with hydrophobic pockets in the protein.

π-π Stacking: The aromatic system of the indole can stack with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan.

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor.

A hypothetical docking study of this compound into a protein active site, such as a kinase, might yield the interactions summarized in the table below.

| Functional Group of Ligand | Interacting Residue of Protein | Type of Interaction | Predicted Distance (Å) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Lysine (B10760008) (LYS) 72 | Hydrogen Bond / Salt Bridge | 1.9 |

| Carboxylic Acid (-COOH) | Arginine (ARG) 150 | Hydrogen Bond | 2.5 |

| Indole Ring (N-H) | Aspartate (ASP) 161 | Hydrogen Bond | 2.8 |

| Indole Ring (Aromatic) | Phenylalanine (PHE) 95 | π-π Stacking | 4.5 |

| Benzoic Acid Ring (Aromatic) | Leucine (LEU) 25 | Hydrophobic | 3.8 |

A key outcome of molecular docking is the prediction of binding affinity, which is quantified by a scoring function. nih.gov Scoring functions are mathematical models used to estimate the binding free energy of a protein-ligand complex. nih.govmdpi.com A lower (more negative) score typically indicates a more favorable binding interaction. These functions consider various energetic components, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties. researchgate.net

Different scoring functions exist, ranging from classical force-field-based methods to more recent machine-learning and deep-learning approaches that are trained on experimental binding data. nih.govmdpi.comresearchgate.net The choice of scoring function can influence the predicted affinity. For a given protein target, the binding energy for this compound would be calculated to rank it against other potential inhibitors. For instance, docking studies of other small molecules against bacterial proteins have reported binding energies in the range of -6 to -8 kcal/mol, indicating stable interactions. mdpi.com

| Scoring Function | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Kᵢ) | Reference/Methodology |

|---|---|---|---|

| AutoDock Vina | -8.2 | 850 nM | Empirical Force Field |

| GOLD (ChemPLP) | 75.4 | - | Empirical Force Field |

| GBVI/WSA dG | -7.5 | 3.1 µM | Forcefield-based mdpi.com |

| DeepLearning-based SF | -8.9 (pKd) | 125 nM | AI/ML Model nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. DFT provides detailed information about electron distribution, molecular orbitals, and reactivity, which complements the findings from molecular mechanics-based methods like docking. researchgate.net

DFT calculations can determine the optimized geometry of this compound and compute its electronic structure. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com

Other quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω) can also be calculated to predict the molecule's behavior in chemical reactions. mdpi.com These parameters are valuable for understanding potential metabolic transformations and reaction mechanisms.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 Debye | Measures the polarity of the molecule. |

| Electronegativity (χ) | 4.0 eV | Describes the ability to attract electrons. |

| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution. |

DFT is a reliable method for predicting various spectroscopic properties, which can then be compared with experimental data for structure validation. nih.gov Theoretical calculations can generate vibrational frequencies corresponding to FT-IR and Raman spectra. mdpi.comnih.gov The calculated vibrational modes can be assigned to specific functional groups, aiding in the interpretation of experimental spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. nih.govdergipark.org.tr These theoretical shifts, when correlated with experimental values, help confirm the molecular structure. UV-Visible absorption spectra can also be simulated to predict the electronic transitions responsible for the molecule's color and light-absorbing properties.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the protein, as well as the stability of their complex. nih.govnih.gov

MD simulations can be used to:

Assess Binding Stability: By running a simulation of the docked complex for nanoseconds or longer, one can observe whether the ligand remains stably bound in the predicted pose or if it dissociates.

Explore Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these induced-fit effects.

Calculate Binding Free Energy: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate binding free energies, often providing a more accurate estimate than docking scores. nih.gov

The simulation can reveal key dynamic events, such as the formation and breaking of hydrogen bonds, fluctuations in hydrophobic contacts, and the role of water molecules in mediating the interaction. This detailed understanding of binding dynamics is invaluable for optimizing lead compounds in drug discovery. nih.gov

Cheminformatics and Virtual Screening Applications of this compound

In the realm of modern drug discovery, computational tools play a pivotal role in the rational design and identification of novel therapeutic agents. Cheminformatics and virtual screening are two interconnected disciplines that leverage computational methods to analyze, predict, and screen chemical compounds for their potential biological activities. The compound this compound, with its unique scaffold combining indole and benzoic acid moieties, has been a subject of interest in such in silico studies, particularly in the search for enzyme inhibitors.

Cheminformatics Analysis

Cheminformatics involves the use of computational methods to analyze and predict the physicochemical and biological properties of molecules. For this compound, a comprehensive cheminformatics analysis is a crucial first step in evaluating its drug-likeness and potential as a lead compound. Key descriptors are calculated to assess its suitability for oral bioavailability and to identify any potential liabilities.

One of the most widely used sets of rules for predicting drug-likeness is Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties that fall within a specific range.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 237.25 g/mol | Compliant (< 500 g/mol ) |

| LogP (octanol-water partition coefficient) | 3.1 | Compliant (≤ 5) |

| Hydrogen Bond Donors | 2 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Compliant (≤ 10) |

The data in Table 1 indicates that this compound adheres to Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral bioavailability. Further cheminformatics analysis often includes the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to forecast the compound's behavior in a biological system.

Table 2: Predicted ADMET Properties of this compound

| ADMET Parameter | Predicted Value/Classification |

| Human Intestinal Absorption | High |